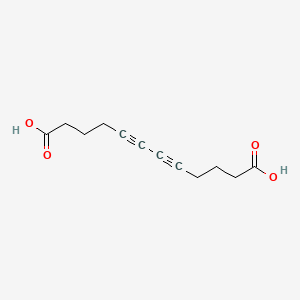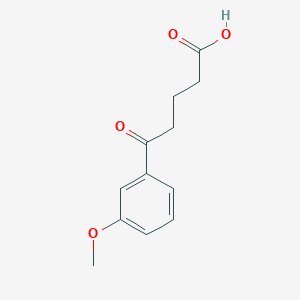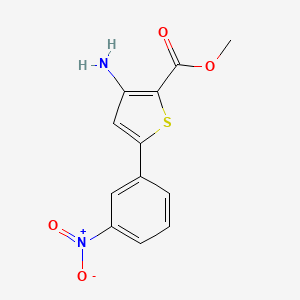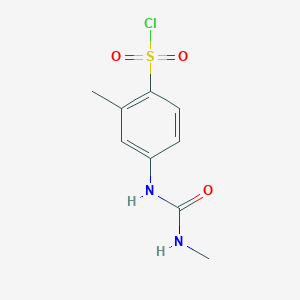![molecular formula C9H9NOS2 B1597778 [5-(2-Méthyl-1,3-thiazol-4-yl)-2-thiényl]méthanol CAS No. 337508-70-0](/img/structure/B1597778.png)
[5-(2-Méthyl-1,3-thiazol-4-yl)-2-thiényl]méthanol
Vue d'ensemble
Description
[5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol: is a heterocyclic compound that features both thiazole and thiophene rings. These structures are known for their diverse biological activities and are often found in various pharmacologically active molecules. The presence of both sulfur and nitrogen atoms in the thiazole ring contributes to its unique chemical properties, making it a valuable scaffold in medicinal chemistry .
Applications De Recherche Scientifique
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals .
Biology: : It has been studied for its potential antimicrobial and antifungal properties, showing activity against a range of pathogens .
Medicine: : Research has indicated its potential use in developing drugs for treating cancer, inflammation, and neurological disorders .
Industry: : The compound is also used in the production of dyes, biocides, and as a chemical reaction accelerator in various industrial processes .
Mécanisme D'action
Target of Action
Compounds with a thiazole ring have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with various targets leading to different biological effects . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their bioavailability .
Result of Action
Thiazole derivatives have been reported to have various effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The solubility of thiazole derivatives in various solvents may suggest that the compound’s action could be influenced by the environment .
Analyse Biochimique
Biochemical Properties
[5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol and cytochrome P450 can lead to the modulation of enzyme activity, affecting the overall metabolic pathways. Additionally, [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol has been found to bind to certain proteins, influencing their structure and function .
Cellular Effects
The effects of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol can affect gene expression and cellular metabolism. Furthermore, it has been shown to impact cell proliferation and apoptosis, making it a potential candidate for cancer research .
Molecular Mechanism
The molecular mechanism of action of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in enzyme activity. For example, [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various conditions, but its degradation products can also have biological activities. Long-term studies have indicated that [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol can lead to sustained changes in cellular metabolism and function, highlighting its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol vary with different dosages in animal models. At lower doses, this compound has been found to have beneficial effects, such as anti-inflammatory and antioxidant activities. At higher doses, [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings underscore the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
[5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis and the citric acid cycle. Additionally, [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol can affect metabolite levels, leading to changes in cellular energy balance and redox status .
Transport and Distribution
The transport and distribution of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol is crucial for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. The localization of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol can affect its interactions with biomolecules and its overall biological effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol typically involves the reaction of 4-methyl-1,3-thiazole with a base to form an intermediate, which is then reacted with methanol to yield the final product . The reaction conditions often include refluxing the mixture for several hours and then purifying the product through crystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to enhance yield and purity. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones .
Reduction: : Reduction reactions can target the double bonds within the thiophene ring, resulting in the formation of dihydro or tetrahydro derivatives .
Substitution: : Electrophilic substitution reactions are common at the C-5 position of the thiazole ring, while nucleophilic substitutions can occur at the C-2 position .
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives that retain the core thiazole-thiophene structure .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness: : The combination of thiazole and thiophene rings in [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol provides a unique scaffold that enhances its chemical reactivity and biological activity. This dual-ring structure allows for more versatile interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
IUPAC Name |
[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS2/c1-6-10-8(5-12-6)9-3-2-7(4-11)13-9/h2-3,5,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCKNGVVCKWDLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(S2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380107 | |
| Record name | [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337508-70-0 | |
| Record name | [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid](/img/structure/B1597696.png)













